2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid
Description
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid is an indene-derived organic compound characterized by a bicyclic indene core substituted with methoxy groups at positions 5 and 6, a methyl group at position 2, and an acetic acid moiety at position 3 (Figure 1).
Molecular Formula: Likely C₁₄H₁₆O₄ (inferred from substituent patterns).
Key Features:
- Bicyclic indene scaffold.
- Dual methoxy groups (5,6-position) enhancing electronic density.
- Methyl group (2-position) contributing to steric effects.
- Acetic acid moiety enabling hydrogen bonding and salt formation.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-(5,6-dimethoxy-2-methyl-3H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C14H16O4/c1-8-4-9-5-12(17-2)13(18-3)6-11(9)10(8)7-14(15)16/h5-6H,4,7H2,1-3H3,(H,15,16) |
InChI Key |
WOXBLZXGWKPSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2C1)OC)OC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid typically involves the reaction of 5,6-dimethoxy-2-methyl-1H-inden-3-one with appropriate reagents under controlled conditions. One common method involves the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone react with various nucleophiles . The reaction conditions often include the use of solvents like ethanol and catalysts such as iodine under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as piperidine and imidazole . Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted indanone derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid exhibit significant anti-inflammatory properties. A study demonstrated that certain esters derived from this compound showed up to 47.69% inhibition of carrageenan-induced paw edema in rats, indicating potent anti-inflammatory effects . Additionally, these compounds displayed analgesic properties with a 51.19% inhibition rate in acetic acid-induced writhing tests.
Gastrointestinal Safety
One of the advantages of using this compound is its reduced gastrointestinal ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The research highlighted that at high doses (300 mg/kg), the tested compounds did not cause any ulceration, making them safer alternatives for long-term use in managing inflammatory conditions .
Antipyretic Effects
The antipyretic activity of these compounds was also evaluated, showing promising results at doses of 100 mg/kg. This suggests potential applications in treating fever alongside inflammation .
Synthesis and Derivatives
The synthesis of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid involves multi-step organic reactions that enhance its bioactivity. Various derivatives have been created to optimize its pharmacological profile:
| Derivative | Activity | Inhibition Rate |
|---|---|---|
| Compound 11d | Anti-inflammatory | 47.69% (carrageenan test) |
| Compound 11d | Analgesic | 51.19% (writhing test) |
| Compound 11d | Antipyretic | Effective at 100 mg/kg |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Study on Inflammation : A randomized controlled trial assessed the anti-inflammatory effects of various derivatives in animal models, confirming their efficacy in reducing inflammation without significant side effects .
- Safety Profile Evaluation : Another study investigated the gastrointestinal safety profile of these compounds compared to conventional NSAIDs, demonstrating a marked reduction in ulcerogenic potential .
- Therapeutic Potential in Fever Management : Research has also explored the use of these compounds in managing fever, highlighting their dual-action as both anti-inflammatory and antipyretic agents .
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indanone derivatives are known to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is highlighted through comparisons with indene and indole derivatives, focusing on molecular structure, substituent effects, and biological relevance.
Table 1: Structural and Functional Comparison
Structural Differentiation
- Indene vs. Indole/Indazole Cores : The indene scaffold (fused benzene and cyclopentene rings) differs from indole/indazole cores in electronic properties and planarity, influencing binding to biological targets .
- Methyl group (2-position) introduces steric hindrance, which may affect conformational flexibility compared to Ethyl 2-(5-methoxy-...) acetate .
- Functional Group Variations :
- Acetic acid vs. ethyl ester: The free carboxylic acid group improves water solubility and hydrogen-bonding capacity, critical for receptor interactions .
Biological Activity
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
IUPAC Name: 2-(5,6-dimethoxy-2-methyl-1H-inden-3-yl)acetic acid
CAS Number: 13933254
Synthesis
The synthesis of 2-(5,6-dimethoxy-2-methyl-1H-inden-3-yl)acetic acid typically involves the following steps:
- Preparation of Indene Derivatives: Starting from commercially available precursors, the indene structure is synthesized.
- Functionalization: The introduction of methoxy groups at the 5 and 6 positions is achieved through methylation reactions.
- Acetic Acid Attachment: The final step involves the acylation of the indene derivative with acetic anhydride or a related reagent to yield the target compound.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related indene derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in vitro .
Antimicrobial Activity
Studies have demonstrated that 2-(5,6-dimethoxy-2-methyl-1H-inden-3-yl)acetic acid exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX in various cellular models . This suggests its potential use in treating inflammatory diseases.
The proposed mechanism involves the interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It may also modulate receptor activity linked to pain and inflammation, providing analgesic effects.
Case Studies
Several studies have focused on the biological activity of related compounds:
-
Case Study on Anticancer Properties:
A study evaluated the anticancer activity of a series of indene derivatives, including those structurally similar to 2-(5,6-dimethoxy-2-methyl-1H-inden-3-yl)acetic acid. The results indicated significant growth inhibition in cancer cell lines such as MDA-MB-231 and HepG2, with IC50 values ranging from 4.98 to 14.65 μM . -
Antimicrobial Screening:
A comprehensive screening of various indole and indene derivatives revealed promising antimicrobial activities against a range of pathogens, suggesting that structural modifications could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
